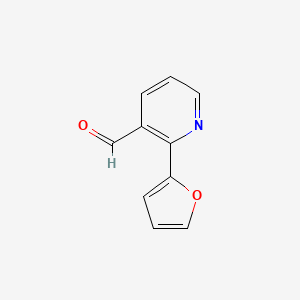

2-(Furan-2-yl)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-8-3-1-5-11-10(8)9-4-2-6-13-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHHRFRBVDJKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactions at the Aldehyde Group:the Formyl Group is the Most Reactive Site for a Wide Range of Transformations:

Oxidation: Can be readily oxidized to the corresponding carboxylic acid (2-(furan-2-yl)nicotinic acid) using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Reduction: Selective reduction yields the corresponding alcohol ( (2-(furan-2-yl)pyridin-3-yl)methanol) using reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Condensation Reactions: Reacts with primary amines to form Schiff bases (imines), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. It can also undergo Knoevenagel condensation with active methylene (B1212753) compounds or participate in the Erlenmeyer-Plöchl reaction with hippuric acid to generate azlactones (oxazolones). researchgate.net

Carbon-Carbon Bond Formation: Can be used in Wittig reactions to form alkenes, Grignard reactions to produce secondary alcohols, and aldol (B89426) condensations.

Reactions of the Furan Ring:the Furan Moiety Can Undergo Several Characteristic Reactions:

Electrophilic Aromatic Substitution: Furan (B31954) is more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the C5 position.

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions with potent dienophiles.

Ring Opening: The furan ring can be susceptible to oxidative cleavage. Under certain metabolic or chemical oxidation conditions, it can be converted to a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial. nih.govnih.gov This transformation can also be part of synthetic strategies to create acyclic structures or re-cyclize into different heterocycles. nih.gov

Reactions of the Pyridine Ring:

N-Oxidation: The pyridine (B92270) nitrogen can be oxidized to an N-oxide using peracids like m-CPBA. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic substitution at C4 and nucleophilic substitution at C2/C6. nih.gov

Quaternization: Reaction with alkyl halides leads to the formation of N-alkylpyridinium salts, which activates the ring towards nucleophilic attack and can be used in various synthetic applications. pharmaguideline.comgcwgandhinagar.com

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group/Structure |

|---|---|---|---|

| Aldehyde Group | Oxidation | KMnO₄, Ag₂O, PCC | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | |

| Condensation | R-NH₂, H₂NOH, Ph-NHNH₂ | Imine, Oxime, Hydrazone | |

| Wittig Reaction | Ph₃P=CHR (Phosphonium ylide) | Alkene | |

| Furan (B31954) Ring | Electrophilic Substitution | Br₂, Ac₂O, HNO₃ | Halogenated, acylated, or nitrated furan |

| Diels-Alder Reaction | Maleic anhydride, Acetylenedicarboxylates | Bicyclic adduct | |

| Pyridine Ring | N-Oxidation | m-CPBA, H₂O₂ | Pyridine-N-oxide |

| Quaternization | CH₃I, R-Br | N-alkylpyridinium salt |

Advanced Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2-(Furan-2-yl)nicotinaldehyde in solution. Through a combination of one-dimensional and two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the furan (B31954) and pyridine (B92270) rings.

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, seven distinct signals are expected in the aromatic and aldehyde regions of the spectrum. The aldehyde proton (CHO) is anticipated to appear as a singlet in the highly deshielded region of 9.5-10.0 ppm. pdx.edunetlify.app The protons on the pyridine and furan rings exhibit characteristic chemical shifts and coupling patterns.

The pyridine ring protons (H4, H5, H6) and furan ring protons (H3', H4', H5') can be predicted based on data from analogous substituted heterocycles. mdpi.com The electron-withdrawing nature of the aldehyde and the electronic effects of the opposing ring system influence the precise chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CHO | 9.5 – 10.0 | s (singlet) | N/A |

| H6 (Pyridine) | 8.7 – 8.9 | dd (doublet of doublets) | J_H6-H5 ≈ 4-5 Hz, J_H6-H4 ≈ 1-2 Hz |

| H4 (Pyridine) | 8.0 – 8.2 | dd (doublet of doublets) | J_H4-H5 ≈ 7-8 Hz, J_H4-H6 ≈ 1-2 Hz |

| H5' (Furan) | 7.7 – 7.9 | dd (doublet of doublets) | J_H5'-H4' ≈ 1.5-2.0 Hz, J_H5'-H3' ≈ 0.5-1.0 Hz |

| H5 (Pyridine) | 7.4 – 7.6 | dd (doublet of doublets) | J_H5-H4 ≈ 7-8 Hz, J_H5-H6 ≈ 4-5 Hz |

| H3' (Furan) | 7.2 – 7.4 | dd (doublet of doublets) | J_H3'-H4' ≈ 3.0-3.5 Hz, J_H3'-H5' ≈ 0.5-1.0 Hz |

| H4' (Furan) | 6.6 – 6.8 | dd (doublet of doublets) | J_H4'-H3' ≈ 3.0-3.5 Hz, J_H4'-H5' ≈ 1.5-2.0 Hz |

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, one for each carbon atom in the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing in the 190-200 ppm range. bhu.ac.in The other nine carbons, comprising the two aromatic rings, typically resonate between 110 and 160 ppm. oregonstate.edu The carbon atoms directly attached to the electronegative oxygen (in the furan ring) and nitrogen (in the pyridine ring), as well as the carbons at the ring junction, can be distinguished based on their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 – 200 |

| C2 (Pyridine) | 155 – 158 |

| C6 (Pyridine) | 151 – 154 |

| C2' (Furan) | 150 – 153 |

| C5' (Furan) | 145 – 148 |

| C4 (Pyridine) | 135 – 138 |

| C3 (Pyridine) | 130 – 133 |

| C5 (Pyridine) | 123 – 126 |

| C3' (Furan) | 115 – 118 |

| C4' (Furan) | 112 – 115 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. sdsu.edu It would show correlations between H4, H5, and H6 of the pyridine ring, and separately, between H3', H4', and H5' of the furan ring, confirming their respective ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. sdsu.edu It would allow for the definitive assignment of the protonated carbons (C4, C5, C6, C3', C4', C5') by linking the known ¹H signals to their corresponding ¹³C signals.

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful method for simplifying complex spectra and probing reaction mechanisms. In the context of this compound, selective deuteration of the aldehyde position could be achieved synthetically.

Analysis of such a labeled compound would yield several key insights. The ¹H NMR spectrum would show the disappearance of the aldehyde proton signal around 9.5-10.0 ppm. mdpi.com In the ¹³C NMR spectrum, the aldehyde carbon signal would exhibit a small upfield shift (an isotope shift) and would likely appear as a triplet due to C-D coupling. mdpi.com Direct observation of the deuterium nucleus via ²H NMR would show a single resonance corresponding to the labeled aldehyde. mdpi.comnih.govcdnsciencepub.com Such studies, analogous to those performed on furan-2-carbaldehyde, provide definitive confirmation of signal assignments and can be used to track the fate of specific atoms in chemical reactions. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

The IR spectrum of this compound is expected to be dominated by a strong absorption band for the aldehyde carbonyl (C=O) stretch, anticipated in the region of 1685-1710 cm⁻¹. vscht.cz The presence of conjugation with the pyridine ring typically shifts this absorption to a lower wavenumber compared to a simple aliphatic aldehyde. Other diagnostic peaks include the characteristic C-H stretching vibrations of the aldehyde group, which often appear as two distinct bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz Aromatic C-H stretches for both the furan and pyridine rings are expected to appear at wavenumbers above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a complex series of bands corresponding to C=C and C=N ring stretching and bending vibrations. mdpi.com

Raman spectroscopy provides complementary information. While the carbonyl stretch may be weaker in the Raman spectrum, the aromatic ring breathing modes are often strong and characteristic, providing structural confirmation. mdpi.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | IR, Raman | 3000 – 3150 | Medium-Weak |

| Aldehyde C-H Stretch | IR | ~2820, ~2720 | Medium |

| Carbonyl C=O Stretch | IR | 1685 – 1710 | Strong |

| Aromatic Ring Stretches (C=C, C=N) | IR, Raman | 1400 – 1610 | Strong-Medium |

| Furan Ring Breathing | Raman | 1350 – 1400 | Strong |

| C-H Bending (in-plane & out-of-plane) | IR | 650 – 1300 | Medium-Strong |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through controlled fragmentation. With a molecular formula of C₁₀H₇NO₂, the compound has a monoisotopic mass of 173.048 Da. Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 173.

The fragmentation pattern provides structural confirmation. Aldehydes typically undergo characteristic cleavages. libretexts.org The most common fragmentation pathways for this compound would likely include:

Loss of a hydrogen radical (H•) from the aldehyde group, leading to a stable acylium ion at m/z = 172 (M-1).

Loss of the formyl radical (•CHO) , resulting in a significant fragment at m/z = 144 (M-29). This fragment corresponds to the 2-(furan-2-yl)pyridine (B7991472) radical cation.

Cleavage of the bond between the two rings , which could generate fragments corresponding to the furanyl cation (m/z = 67) or the nicotinaldehyde radical cation (m/z = 106).

Further fragmentation of the furan ring itself, often involving the loss of carbon monoxide (CO), is also a possible pathway observed in furan derivatives. mdpi.comed.ac.uk

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Description |

| 173 | [C₁₀H₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 172 | [C₁₀H₆NO₂]⁺ | Loss of H• from aldehyde (M-1) |

| 144 | [C₉H₆N]⁺˙ | Loss of •CHO from aldehyde (M-29) |

| 106 | [C₆H₄NO]⁺˙ | Nicotinaldehyde fragment |

| 67 | [C₄H₃O]⁺ | Furanyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of molecules like this compound. The absorption of UV or visible radiation by a molecule corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. uzh.ch The specific wavelengths of absorption are characteristic of the types of electronic transitions available within the molecule, which are dictated by its functional groups and the extent of conjugation.

In this compound, the electronic system is composed of the π-systems of the furan and pyridine rings, the carbonyl group (C=O) of the aldehyde, and the non-bonding (n) electrons on the oxygen and nitrogen atoms. The presence of these features gives rise to two primary types of electronic transitions: π → π* and n → π*. bldpharm.com

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. bldpharm.comepa.gov They are characteristic of unsaturated systems, such as the aromatic furan and pyridine rings and the carbonyl double bond. bldpharm.comepa.gov Due to the extended conjugation between the furan ring, the aldehyde, and the pyridine ring, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This reduction shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to the isolated chromophores. semanticscholar.org These π → π* transitions are typically high-intensity absorptions. bldpharm.com

n → π Transitions:* These transitions occur when a non-bonding electron, such as those from the lone pairs on the oxygen of the furan ring and carbonyl group, or the nitrogen of the pyridine ring, is promoted to a π* anti-bonding orbital. bldpharm.comepa.gov Transitions involving the carbonyl oxygen are particularly common in the UV region. semanticscholar.org Compared to π → π* transitions, n → π* transitions are of lower energy, thus appearing at longer wavelengths, but they are significantly less intense (lower molar absorptivity). uzh.chbldpharm.comsemanticscholar.org

The UV-Vis spectrum of this compound is therefore expected to display strong absorption bands at shorter wavelengths, corresponding to the π → π* transitions of the conjugated aromatic system, and a weaker, lower-energy band at a longer wavelength, attributable to the n → π* transition of the carbonyl group. semanticscholar.org The solvent used for analysis can influence the position of these peaks; polar solvents often cause a blue shift (to shorter wavelengths) for n → π* transitions due to the stabilization of the non-bonding orbitals. uzh.ch

Table 1: Expected Electronic Transitions for this compound This table is generated based on established principles of UV-Vis spectroscopy for analogous structures. Specific λmax values require experimental measurement.

| Transition Type | Associated Structural Feature | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π | Conjugated furan-aldehyde-pyridine system | Shorter Wavelength (UV) | High |

| n → π | Carbonyl group (C=O), N and O heteroatoms | Longer Wavelength (UV/Vis) | Low |

X-ray Crystallography for Solid-State Structural Determination

In the solid state, the molecule's conformation is influenced by both intramolecular forces (e.g., steric hindrance, electronic effects) and intermolecular forces (e.g., hydrogen bonding, π-π stacking). epa.gov A key structural feature of interest in this compound is the dihedral angle between the planes of the furan and pyridine rings. Due to potential steric interactions between the rings and the linking aldehyde group, the molecule may not be perfectly planar. Studies on similar furan-pyridine derivatives have shown significant dihedral angles between the aromatic rings, with values ranging from approximately 4° to over 34°, indicating a twisted conformation. epa.gov

The bond lengths within the furan and pyridine rings are expected to exhibit values characteristic of aromatic systems, which are intermediate between typical single and double bonds. For instance, C-O bond lengths in the furan ring are typically around 1.36-1.37 Å, while C=C bonds are near 1.35-1.44 Å. The C-C bond linking the furan ring to the pyridine ring system and the bonds associated with the aldehyde functional group will also provide critical information about the electronic conjugation and structure of the molecule.

Table 2: Representative Bond Lengths and Angles from a Structurally Similar Compound (N'-(2-furfurylidene)pyridine-3-carbohydrazide) Data extracted from the crystal structure of a closely related furan-pyridine derivative to illustrate expected values. epa.gov

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C(furan)-C(aldehyde) | ~1.45 Å |

| Bond Length | C(aldehyde)=O | ~1.22 Å |

| Bond Length | C(pyridine)-C(furan) | ~1.48 Å |

| Bond Angle | C(furan)-C(aldehyde)-C(pyridine) | ~120° |

| Dihedral Angle | Plane(furan) - Plane(pyridine) | Variable (~4° - 35°) |

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatography is an essential set of techniques for the separation, identification, and purification of compounds in a mixture. For a compound like this compound, various chromatographic methods are employed for different analytical purposes, from monitoring the progress of its synthesis to assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for the quantitative analysis and purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would typically be used. mdpi.com In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with modifiers like formic acid to ensure good peak shape. Detection is commonly performed using a UV detector set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum. This method allows for the separation of the target compound from starting materials, by-products, and degradation products, enabling precise quantification of its purity. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique primarily used for monitoring the progress of a chemical reaction and for preliminary separation analysis. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber with an appropriate solvent system (eluent). The different components of the mixture travel up the plate at different rates, resulting in separation. By comparing the spots of the reaction mixture to those of the starting materials, the consumption of reactants and the formation of the product can be qualitatively tracked.

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.govresearchgate.net this compound, being a moderately sized organic molecule, may have sufficient volatility for GC analysis, particularly at elevated temperatures. The sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, and separation occurs based on the differential partitioning of components between the mobile and stationary phases. uzh.ch GC is often coupled with a mass spectrometer (GC-MS), which provides both retention time data for identification and mass spectral data for structural confirmation of the analyte and any impurities. uzh.chresearchgate.net

Table 3: Overview of Chromatographic Methods for the Analysis of this compound This table outlines typical parameters for the chromatographic analysis of furan-pyridine derivatives.

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Primary Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | UV-Vis (at λmax) | Purity Assessment, Quantification |

| TLC | Silica Gel (Normal Phase) | Hexane/Ethyl Acetate Mixture | UV Light (254 nm) | Reaction Monitoring, Qualitative Analysis |

| GC-MS | Capillary Column (e.g., HP-5MS) | Helium | Mass Spectrometry (MS) | Separation of Volatiles, Impurity ID |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations, Including Density Functional Theory (DFT), for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational in modern computational chemistry for analyzing the electronic structure of molecules. DFT methods provide a balance between accuracy and computational cost, making them ideal for studying molecules of moderate size like 2-(Furan-2-yl)nicotinaldehyde. These calculations can elucidate electron distribution, molecular orbital energies, and other key electronic properties that govern the molecule's behavior. For instance, studies on furan-heterocyclic derivatives and nicotinaldehyde-based compounds frequently use DFT with basis sets like B3LYP/6-311++G(d,p) to optimize molecular geometries and explore electronic characteristics. researchgate.netresearchgate.net

One of the powerful applications of quantum chemical calculations is the prediction of spectroscopic data, which is crucial for structural confirmation and analysis. DFT calculations can accurately forecast vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). For example, in a study on furan-2-carbaldehyde-d (deuterated furfural), the characteristic ν(O=C-D) vibrational bands were predicted and observed between 2139 and 2080 cm⁻¹, a significant shift from the non-deuterated ν(O=C-H) bands, which aligns with theoretical expectations. mdpi.com Similarly, calculations can predict NMR chemical shifts. A comparison between furfural (B47365) and its deuterated form showed a predictable deuterium (B1214612) isotope shift in the ¹³C-NMR spectrum, which was confirmed experimentally. mdpi.com These predictive capabilities are invaluable for interpreting complex experimental spectra and confirming the structure of newly synthesized compounds like this compound.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netacadpubl.eu A smaller energy gap suggests higher reactivity. malayajournal.org

In a DFT study of a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI), the HOMO and LUMO energies were calculated to understand its stability and charge transfer properties. acadpubl.eumalayajournal.org The analysis showed that the HOMO was primarily localized on the imidazole (B134444) and phenyl rings, while the LUMO was centered on the imidazole and chloro-substituted phenyl ring, indicating the pathways for intramolecular charge transfer. acadpubl.eumalayajournal.org

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI) | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | acadpubl.eumalayajournal.org |

| (E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | B3LYP/6-311++G(d,p) | -6.3628 | -2.7348 | 3.628 | researchgate.net |

Mechanistic Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for mapping out reaction mechanisms. By calculating the potential energy surface for a reaction, researchers can identify intermediates, and more importantly, locate the transition state structures. The characterization of a transition state, which is a saddle point on the energy surface, allows for the calculation of the activation energy, providing a quantitative prediction of the reaction rate. rsc.org For reactions involving furan (B31954) derivatives, such as the condensation of 5-arylfuran-2-carboxaldehydes with benzothiazolium salts, computational methods can be used to model the reaction pathway, compare different possible mechanisms (e.g., dissociative vs. associative), and explain the observed product distributions. mdpi.comdntb.gov.ua These investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Conformational Landscape Analysis and Preferred Geometries

Most non-trivial molecules can exist in multiple conformations, and understanding the relative energies of these conformers is vital for predicting their properties. Computational methods can systematically explore the conformational landscape of a molecule to identify the most stable (lowest energy) geometries. For 2-formyl-furan, a structural analogue of the furan-aldehyde portion of the target molecule, ab-initio molecular orbital calculations were performed to determine the energy of its stable conformations. rsc.org The study also located the transition states for the interconversion between conformers. Such analyses are critical because the preferred geometry of a molecule dictates its intermolecular interactions and, consequently, its physical properties and biological activity.

Molecular Dynamics Simulations in Complex Chemical Environments

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in more complex environments, such as in solution or as part of a larger material, over a period of time. Reactive MD simulations, for instance, have been used to model the pyrolysis of furan resin to understand its transformation into a glassy carbon material. psu.edu These simulations can predict the evolution of molecular structures and bulk properties like mass density. psu.edu For a molecule like this compound, MD simulations could be employed to study its interaction with solvent molecules, its diffusion properties, or its binding behavior within a biological receptor site, providing insights that are inaccessible through static, gas-phase calculations.

Quantitative Structure-Activity Relationships (QSAR) in Molecular Design (Methodological focus, not specific biological findings)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. The methodology involves calculating a set of numerical parameters, or "descriptors," for each molecule that encodes its structural, physical, and chemical properties. These descriptors can be constitutional, topological, or quantum-chemical in nature.

A typical 2D-QSAR study on a series of nitrofuran derivatives involved generating models using multiple linear regression (MLR) and partial least-squares (PLS) analysis. aimspress.com The resulting models identified key descriptors—such as the number of double bonds, the presence of certain fragments, and electrotopological states—that influence the activity. aimspress.com These models are validated statistically through internal methods (like cross-validation) and external prediction on a test set of compounds. nih.govresearchgate.net For a novel compound like this compound, QSAR methodologies could be applied within a series of related analogues to predict its potential activity and guide the design of more potent derivatives before their synthesis and testing. researchgate.net

Advanced Applications in Organic Synthesis and Coordination Chemistry

Strategic Building Block for Complex Heterocyclic Architectures

The inherent reactivity and distinct electronic nature of its constituent rings make 2-(Furan-2-yl)nicotinaldehyde a powerful starting material for constructing intricate molecular frameworks. Its utility is particularly pronounced in the synthesis of polycyclic systems and in the generation of molecular libraries through diversity-oriented synthesis.

Nitrogen-containing heterocycles are foundational motifs in natural products, pharmaceuticals, and functional materials. frontiersin.org The aldehyde functionality of this compound serves as a key handle for elaboration into more complex, fused ring systems. Through well-established condensation and cyclization reactions, the pyridine (B92270) ring can be annulated to generate polycyclic aromatic and non-aromatic structures.

For instance, reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, followed by intramolecular cyclization, can lead to the formation of fused pyridopyrimidine or naphthyridine derivatives. Similarly, multicomponent reactions involving the aldehyde can construct complex dihydropyridine (B1217469) structures. researchgate.net The synthesis of quinoxalines, which are valuable in biology and material science, often proceeds from precursor aldehydes, highlighting a potential pathway for derivatives of this compound. kit.edu The development of tandem strategies, such as benzannulation followed by ring-closing metathesis, provides a modern approach to creating highly substituted benzofused nitrogen heterocycles from functionalized precursors. nih.gov

Table 1: Potential Cyclization Reactions Involving this compound

| Reaction Type | Reactant Partner (Example) | Resulting Heterocyclic Core |

|---|---|---|

| Friedländer Annulation | 2-Aminoacetophenone | Furo[2,3-b]quinolines |

| Döbner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde | Substituted Quinolines |

| Hantzsch Dihydropyridine Synthesis | Ethyl Acetoacetate, Ammonia | Dihydropyridine Derivatives |

Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex small molecules, often for the purpose of discovering new biologically active agents. mdpi.com The trifunctional nature of this compound—possessing an aldehyde, a furan (B31954) ring, and a pyridine ring—makes it an exceptionally suitable scaffold for DOS initiatives. Each component of the molecule can be independently or sequentially modified to generate a large library of analogues from a common starting material.

The aldehyde can be converted into a wide array of functional groups (e.g., imines, alcohols, carboxylic acids) or used in multicomponent reactions. The furan ring, known for its versatile reactivity, can undergo electrophilic substitution, Diels-Alder reactions, or ring-opening/rearrangement sequences like the Achmatowicz reaction. This approach has been successfully applied to furan epoxides in DOS to create libraries of bioactive amino alcohols. core.ac.uk Furthermore, the pyridine ring can be functionalized via nucleophilic aromatic substitution or C-H activation protocols. This multi-directional reactivity allows for the rapid generation of molecular diversity, a strategy employed in the development of furan-2-carboxamides as antibiofilm agents. nih.govresearchgate.netnih.gov

Ligand Scaffolds in Transition Metal Coordination Chemistry

The presence of nitrogen and oxygen heteroatoms makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. The formation of metal complexes opens avenues for applications in catalysis, sensing, and materials science.

While this compound itself can act as a simple monodentate ligand, its true potential is realized upon conversion of the aldehyde group into a multidentate chelating moiety. Reaction of the aldehyde with primary amines, hydrazines, or hydroxylamines readily yields Schiff bases, hydrazones, and oximes, respectively. These derivatives contain additional donor atoms (N or O) strategically positioned to form stable five- or six-membered chelate rings with a transition metal ion, typically involving the pyridine nitrogen.

Spectroscopic studies of similar furan-aldehyde-derived ligands, such as furan-2-aldehyde thiosemicarbazone, show that coordination often occurs through the pyridine nitrogen and the azomethine nitrogen. researchgate.net In many cases, the furan oxygen does not participate in coordination to the metal center. researchgate.net The resulting complexes can adopt various geometries, such as octahedral or tetrahedral, depending on the metal ion, the stoichiometry of the ligand, and the presence of other coordinating anions. researchgate.netnih.gov

Table 2: Potential Ligand Derivatives and Coordination Modes

| Ligand Type | Synthesis from Aldehyde | Potential Donor Atoms | Common Chelate Ring Size |

|---|---|---|---|

| Schiff Base (Imine) | Reaction with Primary Amine | Pyridine-N, Imine-N | 5-membered |

| Hydrazone | Reaction with Hydrazine | Pyridine-N, Imine-N, Terminal-N | 5- and 6-membered |

| Semicarbazone | Reaction with Semicarbazide | Pyridine-N, Imine-N, Carbonyl-O | 5-membered |

Metal complexes derived from Schiff base ligands are well-documented for their catalytic activity in a wide range of organic transformations. sciensage.info By extension, complexes of this compound derivatives are expected to function as effective catalysts. The specific activity is determined by the choice of metal center and the electronic and steric properties of the ligand scaffold.

For example, copper complexes of related Schiff bases have shown excellent activity for C-N coupling reactions. sciensage.info Iron-containing metal-organic frameworks (MOFs) that utilize a biomass-derived furan-based ligand have been proven as efficient and recyclable catalysts for the reduction of nitroarenes to anilines. nih.gov The presence of both a π-acceptor pyridine ring and a π-donor furan ring allows for fine-tuning of the electronic properties at the metal center, which can enhance catalytic performance. Non-noble metals like iron, cobalt, nickel, and copper are often used to create catalysts for the hydrogenation and valorization of furan derivatives. frontiersin.org

Precursors for the Development of Novel Functional Organic Materials

The conjugated system formed by the furan and pyridine rings makes this compound a promising building block for functional organic materials with applications in electronics and optoelectronics. ntu.edu.sg

The molecule's structure contains a donor-acceptor (D-A) character, with the electron-rich furan acting as the donor and the electron-deficient pyridine acting as the acceptor. This intrinsic electronic asymmetry is a key design feature for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics. The aldehyde group provides a convenient point for extending the conjugation through reactions like Knoevenagel or Wittig condensations, leading to the formation of larger π-conjugated systems. This strategy is central to the chemical synthesis of conjugated furan compounds for organic electronic applications. ntu.edu.sg

Furthermore, polymerization of appropriately functionalized derivatives of this compound can yield conjugated polymers. These materials could exhibit interesting photophysical properties, such as fluorescence, and could be investigated for use as sensors or in electronic devices. The incorporation of nitrogen heterocycles like quinoxalines into larger oligomers has been explored to create large, conjugated π-systems for potential use in batteries and solar cells. kit.edu

Bioisosteric Replacements and Scaffold Hybridization in Advanced Molecular Design

The strategic design of novel therapeutic agents frequently employs the principles of bioisosterism and scaffold hybridization to optimize the pharmacological profiles of lead compounds. This compound represents a key heterocyclic scaffold that embodies the potential of these strategies. Its structure, which combines a pyridine ring and a furan ring, offers a unique platform for developing new molecules with fine-tuned biological activities.

Bioisosterism involves the substitution of atoms or groups within a molecule with other chemically different groups that retain similar physicochemical properties, leading to comparable biological activity. researchgate.netfiveable.me This technique is a cornerstone of medicinal chemistry, used to enhance potency, improve selectivity, alter pharmacokinetic properties, and reduce toxicity. nih.govu-tokyo.ac.jp The furan and pyridine rings within this compound are themselves important bioisosteres for other aromatic systems.

Scaffold hybridization, on the other hand, involves covalently linking two or more distinct pharmacophoric scaffolds to create a new hybrid molecule. nih.gov This approach aims to combine the therapeutic advantages of the parent structures, potentially leading to compounds with dual or synergistic modes of action, or improved affinity and selectivity for a specific biological target. nih.gov The this compound structure is a prime example of a hybridized scaffold, merging the distinct electronic and structural features of furan and pyridine. researchgate.net

The Furan Moiety as a Bioisosteric Element

The furan ring is a common non-classical bioisostere for other aromatic and heteroaromatic rings, such as benzene (B151609), thiophene, and pyrrole. researchgate.net Its utility lies in its similar size and shape to these rings, while possessing a distinct electronic distribution due to the oxygen heteroatom. This can lead to modified interactions with biological targets and improved physicochemical properties.

Table 1: Comparison of Furan as a Bioisosteric Replacement for Pyrrole (in Indole)

| Property | Indole Scaffold | Furo[3,2-b]pyridine Scaffold | Rationale for Bioisosteric Similarity |

|---|---|---|---|

| Aromatic System | Fused bicyclic heteroaromatic | Fused bicyclic heteroaromatic | Both scaffolds present a planar, aromatic surface for potential π-π stacking interactions with receptor sites. |

| Hydrogen Bond Donor | Yes (Pyrrole -NH) | No (Furan -O-) | The removal of the H-bond donor can improve selectivity for receptors where this interaction is not critical, such as the 5-HT1F receptor. doi.org |

| Hydrogen Bond Acceptor | No | Yes (Furan -O-) | The oxygen atom introduces a potential H-bond accepting site, altering the binding mode compared to indole. |

| Dipole Moment | Different due to N-H vs O | Different due to O vs N-H | Alters long-range electrostatic interactions and can influence solubility and membrane permeability. |

The Pyridine Scaffold in Molecular Hybridization

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of FDA-approved drugs. rsc.orgrsc.org Its nitrogen atom imparts poor basicity and can improve water solubility, a crucial factor for drug development. nih.gov The pyridine scaffold's ability to act as a hydrogen bond acceptor and engage in various binding interactions makes it a valuable component in the design of new therapeutic agents. nih.gov

The hybridization of a pyridine scaffold with other pharmacophores is a well-established strategy. For instance, combining a furan moiety with a pyridine structure has been explored to design novel antimicrobial agents, leveraging the known antimicrobial properties of furan-containing compounds with the favorable characteristics of the pyridine ring. researchgate.net The this compound framework serves as an excellent starting point for such hybridization efforts. The aldehyde functional group provides a reactive handle for the synthesis of a diverse library of derivatives, such as imines, hydrazones, or alcohols, allowing for the exploration of a broad chemical space to identify potent and selective drug candidates.

Table 2: Potential Derivatives of this compound via Scaffold Elaboration

| Starting Scaffold | Reaction on Aldehyde Group | Resulting Derivative Class | Potential Therapeutic Application |

|---|---|---|---|

| This compound | Condensation with primary amines | Schiff bases (Imines) | Anticancer, Antimicrobial |

| This compound | Condensation with hydrazines/thiohydrazides | Hydrazones/Thiohydrazones | Antiviral (e.g., SARS-CoV-2 Mpro inhibitors) nih.gov |

| This compound | Reduction | (2-(Furan-2-yl)pyridin-3-yl)methanol | Building block for esters and ethers with potential anti-inflammatory or analgesic activity. |

| This compound | Wittig reaction | Stilbene-like derivatives | Enzyme inhibition (e.g., kinases) |

Future Research Directions and Emerging Avenues

Development of Novel and Highly Efficient Synthetic Methodologies

One promising avenue is the advancement of one-pot, multicomponent reactions that can construct complex heterocyclic systems from simple precursors in a single operation, thereby maximizing atom economy and reducing waste. researchgate.net Furthermore, C-H activation and functionalization represent a frontier in synthetic chemistry. Methodologies that allow for the direct coupling of furan (B31954) and pyridine (B92270) rings by activating their inherent C-H bonds would provide a more direct and efficient route to these scaffolds, bypassing the need for pre-functionalized starting materials like halides or boronic acids. researchgate.net The exploration of novel catalytic systems, including those based on earth-abundant metals, will also be crucial for developing cost-effective and environmentally benign synthetic protocols. nih.govnih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. researchgate.net | Substrate scope limitations, control of selectivity. |

| Direct C-H Arylation | High efficiency, avoids pre-functionalization. researchgate.net | Regioselectivity control, harsh reaction conditions. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, precise control over parameters. | High initial equipment cost, potential for clogging. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. | Catalyst cost and stability, scalability. |

Deeper Mechanistic Understanding Through Integrated Spectroscopic and Computational Techniques

A comprehensive understanding of the structural and electronic properties of 2-(Furan-2-yl)nicotinaldehyde is fundamental to predicting its reactivity and designing new applications. Future investigations will increasingly rely on a synergistic approach that combines advanced spectroscopic techniques with high-level computational methods.

Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques like HSQC and HMBC), Infrared (IR) and Raman spectroscopy, and mass spectrometry will provide a complete picture of the molecule's structure and connectivity. mdpi.comresearchgate.net These experimental data will serve as benchmarks for computational studies.

Density Functional Theory (DFT) and other quantum chemical methods can offer profound insights into molecular geometry, electronic structure (such as HOMO-LUMO energy gaps), and vibrational frequencies. nih.govnih.gov This integrated approach can elucidate the conformational preferences of the molecule, the nature of the linkage between the two rings, and how electronic effects are transmitted across the scaffold. Such understanding is critical for explaining observed reactivity and rationally designing derivatives with tailored properties. nih.gov

Exploration of Unprecedented Reactivity and Cascade Transformations

The unique arrangement of the furan and pyridine rings, along with the reactive aldehyde group, endows this compound with a rich and potentially underexplored reactivity profile. Future research will focus on harnessing this reactivity to build more complex molecular architectures through novel transformations.

One area of interest is the development of cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly generate molecular complexity. semanticscholar.org For instance, the aldehyde could serve as a handle to initiate a cascade that involves one or both of the heterocyclic rings, leading to the formation of complex polycyclic systems. The furan ring itself can participate in various transformations, including Diels-Alder reactions or ring-opening under specific conditions, offering pathways to diverse chemical scaffolds. researchgate.netresearchgate.net Investigating the reactivity of the pyridine nitrogen, such as through N-oxidation or quaternization, could also unlock new synthetic possibilities and modulate the electronic properties of the entire molecule.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The exploration of the vast chemical space around the this compound scaffold necessitates a move beyond traditional, low-throughput synthetic methods. The integration of high-throughput experimentation (HTE) and automated synthesis platforms will be a transformative step in accelerating the discovery of new derivatives and reaction conditions.

Automated platforms can perform numerous reactions in parallel, allowing for the rapid screening of catalysts, solvents, and other reaction parameters to optimize synthetic routes. sciforum.net This approach is particularly valuable for developing and refining the novel synthetic methodologies discussed in section 7.1. By creating libraries of derivatives where different positions on the furan and pyridine rings are systematically varied, researchers can efficiently map structure-activity relationships for applications in drug discovery or materials science. The data-rich output from HTE can also be used to train machine learning algorithms to predict reaction outcomes and propose novel synthetic pathways.

Application in Supramolecular Chemistry and Self-Assembly Processes

The presence of heteroatoms (N and O) and the potential for π-π stacking interactions make the furan-pyridine scaffold an attractive building block for supramolecular chemistry and crystal engineering. scispace.combris.ac.uk Future research will explore how molecules like this compound can be programmed to self-assemble into well-defined, functional superstructures.

By modifying the scaffold with hydrogen-bonding moieties or other recognition groups, it may be possible to direct the formation of specific architectures such as molecular sheets, porous frameworks, or discrete cages. scispace.com The study of crystal packing will be essential, using techniques like single-crystal X-ray diffraction to understand the non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern the solid-state structure. bris.ac.uk Such organized assemblies could find applications in areas like selective guest binding, catalysis, or the development of novel electronic materials.

Design of Catalytic Systems with Enhanced Performance and Sustainability

Developing sustainable and high-performance catalytic systems is paramount for the synthesis of this compound and its derivatives. rasayanjournal.co.inchemijournal.comresearchgate.netekb.eg Future efforts will be directed towards creating catalysts that are not only efficient but also environmentally benign. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and operational costs. nih.gov

Catalysts based on abundant and non-toxic metals like iron, copper, or zirconium are gaining favor over those based on precious metals like palladium. nih.govnih.gov The design of ligands that can fine-tune the activity and selectivity of these metal centers will be a key area of research. Furthermore, biocatalysis and the use of enzymes to perform specific transformations under mild, aqueous conditions represent an important frontier for green chemistry. researchgate.net The ultimate goal is to develop catalytic processes that operate under mild temperatures and pressures, use renewable solvents, and generate minimal waste, aligning with the principles of sustainable chemical manufacturing. mdpi.comunive.it

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(Furan-2-yl)nicotinaldehyde?

The primary route involves reductive amination and oxidation reactions . For example, 2-((2-(Furan-2-yl)benzyl)amino)nicotinaldehyde was synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) with 2-aminonicotinaldehyde and furan-containing aldehydes, followed by oxidation of intermediates with MnO₂ . Key steps include controlling stoichiometry, solvent selection (e.g., dichloromethane or acetonitrile), and purification via column chromatography.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Structural confirmation requires ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) . For instance, ¹H NMR in CDCl₃ reveals characteristic shifts for the aldehyde proton (~10 ppm), furan protons (6.3–7.5 ppm), and pyridine ring protons (7.8–8.8 ppm). HRMS data (e.g., [M+H]⁺) should match theoretical molecular weights within ±2 ppm .

Q. What are the critical parameters to consider when scaling up synthesis for research purposes?

Key factors include:

- Solvent volume-to-substrate ratio to maintain reaction efficiency.

- Catalyst loading (e.g., optimizing NaBH(OAc)₃ or MnO₂ amounts).

- Purification scalability (e.g., switching from column chromatography to recrystallization for larger batches) .

Advanced Research Questions

Q. How can researchers address inconsistencies in NMR data for derivatives of this compound?

Discrepancies may arise from solvent effects , tautomerism , or impurities . Mitigation strategies include:

- Repeating experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-dependent shifts.

- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-referencing with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What isotopic labeling techniques could elucidate reaction mechanisms involving this compound?

- Deuterium labeling at the aldehyde position to track hydride transfer in reduction steps.

- ¹³C-labeled furan rings to monitor cycloaddition or ring-opening pathways via ¹³C NMR or LC-MS .

Q. How can computational chemistry predict the reactivity of this compound in heterocyclic formations?

- Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.

- Molecular dynamics (MD) simulations to model solvent effects on reaction intermediates .

Q. What strategies optimize reaction conditions for improving yield in reductive amination?

- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions.

- Catalyst screening : Testing alternatives like NaBH₃CN or polymer-supported reagents.

- Solvent optimization : Polar aprotic solvents (e.g., THF) may enhance imine formation .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.